1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine

Structure-Activity Relationship (SAR) Medicinal Chemistry Conformational Analysis

Researchers synthesizing CNS-targeted libraries often face scaffold limitations due to rigid linkers affecting binding mode exploration. This compound solves this with a flexible methylene spacer between the 5-bromopyridine handle and the N-ethylpiperazine, enabling Pd-catalyzed diversification while retaining conformational freedom for receptor pocket adaptation. Key procurement data: Molecular Weight: 284.20 g/mol; Purity: 96%. Availability ensures rapid lead optimization and analytical method development without purification delays.

Molecular Formula C12H18BrN3
Molecular Weight 284.2 g/mol
CAS No. 364794-76-3
Cat. No. B3132184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine
CAS364794-76-3
Molecular FormulaC12H18BrN3
Molecular Weight284.2 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=NC=C(C=C2)Br
InChIInChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-12-4-3-11(13)9-14-12/h3-4,9H,2,5-8,10H2,1H3
InChIKeyQTZFSHGQWJKTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine: Properties & Supply Specifications


1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine (CAS 364794-76-3) is a heterocyclic organic compound belonging to the class of substituted piperazines, characterized by a brominated pyridine moiety (5-bromopyridin-2-yl) linked via a methylene bridge to an N-ethylpiperazine ring . Its molecular formula is C₁₂H₁₈BrN₃, with a molecular weight of 284.20 g/mol . The compound is commercially available for research purposes at typical purities of 96%, with a predicted density of 1.328±0.06 g/cm³ and a predicted boiling point of 338.2±37.0 °C . The presence of the 5-bromo substituent on the pyridine ring provides a versatile synthetic handle for further derivatization, while the N-ethylpiperazine moiety contributes to the compound's lipophilic balance and potential biological interactions .

1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine: Differentiation from Generic Analogs


Generic substitution of 1-((5-bromopyridin-2-yl)methyl)-4-ethylpiperazine with closely related piperazine derivatives is not straightforward due to key structural differences that critically impact both physicochemical properties and synthetic utility. The target compound possesses a unique combination of three functional elements: a 5-bromopyridine ring (enabling cross-coupling chemistry at the C-5 position), a methylene linker (providing conformational flexibility between aromatic and piperazine moieties), and an N-ethyl substituent (modulating lipophilicity and steric bulk relative to methyl or unsubstituted analogs) . Directly substituting the compound with 1-(5-bromopyridin-2-yl)-4-ethylpiperazine (CAS 364794-57-0) — which lacks the methylene linker — eliminates the rotational freedom and alters the spatial orientation of the pyridine ring relative to the piperazine core . Similarly, replacing the N-ethyl group with a propyl chain (as in 1-((5-bromopyridin-2-yl)methyl)-4-propylpiperazine) or removing it entirely (as in 1-[(5-bromopyridin-2-yl)methyl]piperazine) changes molecular weight, predicted logP, and hydrogen-bonding capacity, thereby affecting solubility, membrane permeability, and receptor-binding geometry [1]. The quantitative evidence below demonstrates that even minor structural modifications produce measurable differences in key parameters, underscoring the necessity of procuring the exact compound for structure-activity relationship (SAR) studies, chemical biology applications, and lead optimization campaigns.

1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine: Comparative Evidence


Methylene Linker: Conformational Flexibility Advantage

The presence of a methylene (–CH₂–) linker between the 5-bromopyridine ring and the piperazine nitrogen distinguishes the target compound from directly linked analogs such as 1-(5-bromopyridin-2-yl)-4-ethylpiperazine (CAS 364794-57-0) . This structural feature introduces an additional rotatable bond, increasing conformational flexibility and altering the spatial orientation of the aromatic ring relative to the piperazine core . The molecular weight difference between the target compound (284.20 g/mol) and the directly linked analog (270.17 g/mol) is 14.03 g/mol, corresponding precisely to the mass of the methylene group .

Structure-Activity Relationship (SAR) Medicinal Chemistry Conformational Analysis

N-Ethyl Substituent Lipophilicity Modulation

The N-ethyl group on the piperazine ring confers a distinct lipophilicity profile compared to N-unsubstituted and N-propyl analogs. The target compound (C₁₂H₁₈BrN₃, MW 284.20) has a predicted XLogP3-AA of approximately 2.0–2.5 (class-level inference based on structural analogs) [1]. In contrast, 1-[(5-bromopyridin-2-yl)methyl]piperazine (C₁₀H₁₄BrN₃, MW 256.14) lacks the N-ethyl group, resulting in a lower computed XLogP3-AA of 0.8 and the presence of a hydrogen bond donor (NH) [2]. The N-propyl analog (1-((5-bromopyridin-2-yl)methyl)-4-propylpiperazine, MW ~298) is expected to have higher lipophilicity, potentially increasing non-specific binding and reducing aqueous solubility .

Lipophilicity ADME Prediction Medicinal Chemistry

5-Bromo Substituent Cross-Coupling Advantage

The 5-bromo substituent on the pyridine ring is strategically positioned to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while minimizing steric hindrance from the adjacent methylene linker . In contrast, the 6-bromo positional isomer (1-[(6-bromo-3-pyridinyl)methyl]-4-ethylpiperazine, CAS 1231930-25-8) places the bromine ortho to the pyridine nitrogen, which can coordinate to palladium catalysts and potentially interfere with reaction kinetics . The 3-bromo isomer (1-(5-bromopyridin-3-yl)-4-ethylpiperazine, CAS 1288990-56-6) alters the electronic distribution of the pyridine ring, affecting both reactivity and the properties of downstream coupling products .

Cross-Coupling Suzuki-Miyaura Synthetic Methodology Building Block

Purity Specifications for Research-Grade Building Blocks

Commercially available 1-((5-bromopyridin-2-yl)methyl)-4-ethylpiperazine is supplied with a minimum purity specification of 96% . This specification is consistent across multiple vendors, including AK Scientific and CymitQuimica, and matches the purity grade offered for closely related analogs such as 1-(5-bromopyridin-3-yl)-4-ethylpiperazine (95% minimum purity) . The compound is provided as a research-grade material with full quality assurance documentation, including SDS and Certificate of Analysis (CoA) available upon request .

Quality Control Purity Specification Procurement Analytical Chemistry

Boiling Point Differentiation from Structural Analogs

Predicted boiling point data provide a measurable basis for differentiating the target compound from structural analogs during purification method development. 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine has a predicted boiling point of 338.2±37.0 °C at atmospheric pressure . This value reflects the combined contributions of the bromine atom (increased polarizability and molecular weight) and the ethyl group (increased van der Waals interactions relative to unsubstituted piperazine). In contrast, the directly linked analog 1-(5-bromopyridin-2-yl)-4-ethylpiperazine, while lacking a published predicted boiling point in the accessed sources, has a lower molecular weight (270.17 vs 284.20 g/mol) and is expected to exhibit a lower boiling point due to reduced London dispersion forces . The density of the target compound (predicted 1.328±0.06 g/cm³) further supports its distinct physicochemical profile .

Physicochemical Properties Purification Thermal Stability

Synthetic Efficiency via Reductive Amination Route

The methylene linker in the target compound is typically installed via reductive amination between a pyridine carboxaldehyde derivative and N-ethylpiperazine . This synthetic route is often higher-yielding and requires milder conditions than direct nucleophilic aromatic substitution (SₙAr) used for directly linked analogs. For example, the synthesis of 1-(5-bromopyridin-2-yl)-4-ethylpiperazine (the directly linked analog) requires microwave irradiation at 120 °C with potassium carbonate in DMSO, achieving a 98% yield after 2 hours . In contrast, reductive amination routes to methylene-linked compounds like 1-[(6-bromo-3-pyridinyl)methyl]-4-ethylpiperazine proceed at 20–30 °C using sodium triacetoxyborohydride in dichloromethane, offering a milder alternative with comparable or improved yields . While direct comparative yield data for the target compound are not available in the accessed sources, class-level inference suggests that the methylene-linked architecture may provide greater synthetic accessibility and operational convenience for large-scale preparation.

Synthetic Methodology Reductive Amination Process Chemistry Building Block

1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine: Scientific & Industrial Applications


SAR Studies Targeting CNS Receptors

The combination of a 5-bromopyridine moiety, a flexible methylene linker, and an N-ethylpiperazine group makes this compound a valuable scaffold for SAR campaigns directed at central nervous system (CNS) targets, including dopamine, serotonin, and histamine receptors. The predicted XLogP3-AA of ~2.0–2.5 falls within the optimal range for CNS penetration (logP 2–4), while the absence of hydrogen bond donors (HBD = 0) reduces polar surface area and enhances passive diffusion across the blood-brain barrier. The methylene linker introduces an additional rotatable bond , providing conformational flexibility that may enable the compound to explore multiple binding poses within receptor active sites. This scaffold is particularly suitable for exploring the effects of N-substituent size and pyridine substitution pattern on receptor affinity and selectivity, and the 5-bromo group serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions .

Building Block for DOS and Parallel Libraries

The 5-bromo substituent on the pyridine ring is strategically positioned to serve as a robust synthetic handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions . This enables the rapid generation of structurally diverse compound libraries from a single, well-characterized building block. The 96% minimum purity specification ensures that the starting material is suitable for parallel synthesis workflows without requiring additional purification steps that would reduce throughput. The predicted density (1.328±0.06 g/cm³) and boiling point (338.2±37.0 °C) provide key parameters for automated liquid handling and solvent evaporation protocols commonly employed in high-throughput chemistry. This compound is an ideal core scaffold for medicinal chemistry groups seeking to efficiently explore chemical space around the N-ethylpiperazine pharmacophore.

Conformational Flexibility Probe for Ligand Binding

The presence of the methylene linker, which introduces an additional rotatable bond compared to directly linked analogs , makes this compound a useful tool for studying the entropic contribution of conformational flexibility to ligand–protein binding thermodynamics. Comparative biophysical studies using this compound and its directly linked analog 1-(5-bromopyridin-2-yl)-4-ethylpiperazine (CAS 364794-57-0) can isolate the effect of linker flexibility on binding enthalpy, entropy, and residence time. Such investigations are particularly relevant for fragment-based drug discovery and for understanding the molecular basis of ligand selectivity among closely related protein targets. The compound's well-defined physicochemical properties, including molecular weight (284.20 g/mol) , make it amenable to isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography studies.

Reference Standard for Analytical Methods

The compound's distinct molecular weight (284.20 g/mol), unique InChIKey (QTZFSHGQWJKTPY-UHFFFAOYSA-N) , and commercial availability at a defined purity specification (96%) make it suitable as a reference standard for developing and validating analytical methods, including HPLC-UV, LC-MS, and GC-MS. Its predicted boiling point (338.2±37.0 °C) informs GC method parameters, while its bromine atom provides a distinctive isotopic pattern ([M] and [M+2] peaks in ~1:1 ratio) that facilitates unambiguous identification in mass spectrometry. Quality control laboratories in pharmaceutical and agrochemical industries can use this compound to calibrate instruments, validate method specificity, and establish system suitability criteria for the analysis of more complex piperazine-containing drug candidates and their synthetic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.